Cas no 7399-69-1 (N-(2-Hydroxyethyl)-3-nitrobenzamide)

N-(2-Hydroxyethyl)-3-nitrobenzamide is a nitro-substituted benzamide derivative featuring a hydroxyethyl functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the nitro and hydroxyethyl groups allows for further functionalization, enabling applications in coupling reactions, polymer synthesis, and bioactive molecule development. Its well-defined structure and stability under standard conditions make it a reliable reagent for research and industrial processes. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
N-(2-Hydroxyethyl)-3-nitrobenzamide structure
7399-69-1 structure
Product name:N-(2-Hydroxyethyl)-3-nitrobenzamide
CAS No:7399-69-1
MF:C9H10N2O4
MW:210.1867
MDL:MFCD00458986
CID:1039279

N-(2-Hydroxyethyl)-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Hydroxyethyl)-3-nitrobenzamide
    • MDL: MFCD00458986
    • Inchi: InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13)
    • InChI Key: OXWSGQUZWFJATM-UHFFFAOYSA-N
    • SMILES: O=[N+]([O-])C1=CC=CC(C(NCCO)=O)=C1

Computed Properties

  • Exact Mass: 210.06400
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5

Experimental Properties

  • PSA: 95.15000
  • LogP: 1.23100

N-(2-Hydroxyethyl)-3-nitrobenzamide Security Information

N-(2-Hydroxyethyl)-3-nitrobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-Hydroxyethyl)-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H949643-1g
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1
1g
$150.00 2023-05-18
TRC
H949643-100mg
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1
100mg
$64.00 2023-05-18
Fluorochem
217202-5g
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1 95%
5g
£300.00 2022-03-01
Fluorochem
217202-10g
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1 95%
10g
£525.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1276550-1g
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1 98%
1g
¥1148.00 2024-07-28
abcr
AB335150-1g
N-(2-Hydroxyethyl)-3-nitrobenzamide, 98%; .
7399-69-1 98%
1g
€178.00 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1276550-5g
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1 98%
5g
¥3446.00 2024-07-28
A2B Chem LLC
AE05913-1mg
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1 >97%
1mg
$202.00 2023-12-30
A2B Chem LLC
AE05913-10g
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1 98%
10g
$467.00 2024-04-19
A2B Chem LLC
AE05913-500mg
N-(2-Hydroxyethyl)-3-nitrobenzamide
7399-69-1 >97%
500mg
$229.00 2023-12-30

N-(2-Hydroxyethyl)-3-nitrobenzamide Production Method

Additional information on N-(2-Hydroxyethyl)-3-nitrobenzamide

Comprehensive Overview of N-(2-Hydroxyethyl)-3-nitrobenzamide (CAS No. 7399-69-1): Properties, Applications, and Innovations

N-(2-Hydroxyethyl)-3-nitrobenzamide (CAS No. 7399-69-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitrobenzamide derivative is characterized by its unique molecular structure, combining a hydroxyethyl group with a nitro-substituted benzene ring. Such structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules. Researchers and industry professionals frequently search for terms like "7399-69-1 applications" or "N-(2-Hydroxyethyl)-3-nitrobenzamide synthesis," reflecting its growing relevance in advanced chemical workflows.

The compound's physicochemical properties are critical to its utility. With a molecular formula of C9H10N2O4, it exhibits moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), which is often highlighted in queries such as "solubility of N-(2-Hydroxyethyl)-3-nitrobenzamide." Its melting point and stability under various pH conditions are also frequently studied, as these factors influence its applicability in drug formulation and material science. Recent trends in green chemistry have spurred interest in optimizing its synthesis to reduce environmental impact, aligning with broader industry demands for sustainable practices.

In the pharmaceutical sector, N-(2-Hydroxyethyl)-3-nitrobenzamide serves as a precursor for designing small-molecule inhibitors and pro-drugs. Its nitro group can be selectively reduced to an amine, enabling the creation of diverse pharmacophores. This adaptability has led to its exploration in targeting enzymes like PARP inhibitors, a hot topic in oncology research. Searches for "7399-69-1 in drug discovery" underscore its potential in novel therapeutic development. Additionally, its role in photoaffinity labeling—a technique for studying protein-ligand interactions—has been documented, further expanding its scientific footprint.

Beyond pharmaceuticals, this compound finds niche applications in agrochemicals and functional materials. For instance, its incorporation into polymer matrices can enhance UV absorption properties, addressing queries like "N-(2-Hydroxyethyl)-3-nitrobenzamide in materials science." The compound's ability to act as a cross-linking agent or chelator also makes it valuable in coatings and adhesives. With the rise of smart materials, researchers are investigating its potential in stimuli-responsive systems, a trend reflected in growing academic publications.

Quality control and analytical methods for CAS No. 7399-69-1 are another area of focus. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structure. Laboratories often search for "analytical standards for N-(2-Hydroxyethyl)-3-nitrobenzamide" to ensure compliance with regulatory guidelines. The compound's stability under storage conditions (e.g., temperature sensitivity) is frequently discussed in technical forums, highlighting the need for precise handling protocols.

Innovations in catalytic synthesis have further elevated the compound's profile. Recent studies explore metal-free or biocatalytic routes to produce N-(2-Hydroxyethyl)-3-nitrobenzamide, reducing reliance on traditional reagents. Such advancements resonate with the broader shift toward atom-efficient reactions, a priority for environmentally conscious manufacturers. Keywords like "green synthesis of 7399-69-1" or "enzymatic nitration" reflect this evolving landscape.

In summary, N-(2-Hydroxyethyl)-3-nitrobenzamide (CAS No. 7399-69-1) exemplifies the intersection of chemistry and innovation. From drug development to advanced materials, its multifaceted applications continue to inspire research. As industries prioritize sustainability and precision, this compound's role is poised to expand, answering the demand for solutions that are both scientifically robust and ecologically sound.

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Amadis Chemical Company Limited
(CAS:7399-69-1)N-(2-Hydroxyethyl)-3-nitrobenzamide
A865984
Purity:99%
Quantity:5g
Price ($):220.0